1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, methyl ester
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, features a pyrazole ring fused with a quinazolinone moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, methyl ester typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an α,β-unsaturated carbonyl compound and a hydrazine derivative.
Quinazolinone Formation: The quinazolinone moiety can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.
Coupling Reaction: The final step involves coupling the pyrazole ring with the quinazolinone moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone moiety, known for their pharmacological properties.
Uniqueness
1H-Pyrazole-4-carboxylic acid, 5-(4-oxo-3(4H)-quinazolinyl)-1-phenyl-, methyl ester is unique due to its combined pyrazole and quinazolinone structures, which may confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
131073-57-9 |
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Molecular Formula |
C19H14N4O3 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl 5-(4-oxoquinazolin-3-yl)-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H14N4O3/c1-26-19(25)15-11-21-23(13-7-3-2-4-8-13)17(15)22-12-20-16-10-6-5-9-14(16)18(22)24/h2-12H,1H3 |
InChI Key |
GTTFCVNGGANCRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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